2-Hydroxyethyl prop-2-enoate;1-(2-hydroxypropylamino)propan-2-ol;2-methylprop-2-enoic acid;2-methyl-2-(prop-2-enoylamino)propane-1-sulfonic acid;2-methylundecane-2-thiol;styrene
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Overview
Description
2-Propenoic acid, 2-methyl-, telomer with butyl 2-propenoate, tert-dodecanethiol, ethenylbenzene, 2-hydroxyethyl 2-propenoate and 2-methyl-2-[(1-oxo-2-propenyl)amino]-1-propanesulfonic acid, compd. with 1,1’-iminobis[2-propanol] is a complex chemical compound used in various industrial and scientific applications. This compound is a telomer, which means it is a polymer formed by the reaction of a telogen with a monomer. The presence of multiple functional groups in its structure makes it versatile for different chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves the polymerization of 2-propenoic acid, 2-methyl- with butyl 2-propenoate, tert-dodecanethiol, ethenylbenzene, 2-hydroxyethyl 2-propenoate, and 2-methyl-2-[(1-oxo-2-propenyl)amino]-1-propanesulfonic acid. The polymerization process is typically initiated by free radicals, which can be generated using initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. The reaction is carried out in a suitable solvent, such as toluene or ethyl acetate, under controlled temperature and pressure conditions .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous polymerization processes. The monomers and telogen are fed into a reactor, where they undergo polymerization in the presence of a free radical initiator. The reaction mixture is then subjected to purification steps, such as distillation or chromatography, to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The presence of hydroxyl and sulfonic acid groups allows for oxidation reactions, which can be catalyzed by agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and amide functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of the hydroxyl group can yield a ketone or carboxylic acid, while reduction of the ester group can produce an alcohol .
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a monomer in the synthesis of copolymers with tailored properties for specific applications.
Biology: Employed in the development of biomaterials for tissue engineering and drug delivery systems.
Medicine: Investigated for its potential use in the formulation of pharmaceuticals and medical devices.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. The presence of multiple functional groups allows it to form covalent bonds with different substrates, leading to the formation of stable complexes. In biological systems, the compound can interact with proteins and enzymes, modulating their activity and function .
Comparison with Similar Compounds
Similar Compounds
- 2-Propenoic acid, 2-methyl-, methyl ester, polymer with butyl 2-propenoate and ethenylbenzene
- 2-Propenoic acid, 2-methyl-, polymer with 1,3-butadiene, butyl 2-propenoate and ethenylbenzene
- 2-Propenoic acid, 2-methyl-, methyl ester, polymer with butyl 2-propenoate
Uniqueness
The uniqueness of 2-Propenoic acid, 2-methyl-, telomer with butyl 2-propenoate, tert-dodecanethiol, ethenylbenzene, 2-hydroxyethyl 2-propenoate and 2-methyl-2-[(1-oxo-2-propenyl)amino]-1-propanesulfonic acid, compd. with 1,1’-iminobis[2-propanol] lies in its complex structure and the presence of multiple functional groups. This allows for a wide range of chemical reactions and applications, making it more versatile compared to similar compounds .
Properties
CAS No. |
66072-30-8 |
---|---|
Molecular Formula |
C42H76N2O11S2 |
Molecular Weight |
849.2 g/mol |
IUPAC Name |
2-hydroxyethyl prop-2-enoate;1-(2-hydroxypropylamino)propan-2-ol;2-methylprop-2-enoic acid;2-methyl-2-(prop-2-enoylamino)propane-1-sulfonic acid;2-methylundecane-2-thiol;styrene |
InChI |
InChI=1S/C12H26S.C8H8.C7H13NO4S.C6H15NO2.C5H8O3.C4H6O2/c1-4-5-6-7-8-9-10-11-12(2,3)13;1-2-8-6-4-3-5-7-8;1-4-6(9)8-7(2,3)5-13(10,11)12;1-5(8)3-7-4-6(2)9;1-2-5(7)8-4-3-6;1-3(2)4(5)6/h13H,4-11H2,1-3H3;2-7H,1H2;4H,1,5H2,2-3H3,(H,8,9)(H,10,11,12);5-9H,3-4H2,1-2H3;2,6H,1,3-4H2;1H2,2H3,(H,5,6) |
InChI Key |
JBMAGMNVOBJFLJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(C)(C)S.CC(CNCC(C)O)O.CC(=C)C(=O)O.CC(C)(CS(=O)(=O)O)NC(=O)C=C.C=CC1=CC=CC=C1.C=CC(=O)OCCO |
Origin of Product |
United States |
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